[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate
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Overview
Description
Quassimarin belongs to the class of organic compounds known as quassinoids. These are a group of compounds chemically degraded from triterpenes. According to their basic skeleton, quassinoids are categorized into five distinct groups, C-18, C-19, C-20, C-22 and C-25 types. The C-20 quassinoids can be further classified into two types, tetracyclic and the pentacyclic. The tetracyclic variety does not have oxygenation at C-20, while the pentacyclic quassinoids possess additional oxygenation at C-20 that allows for the formation of an additional ring. Quassimarin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, quassimarin is primarily located in the cytoplasm and membrane (predicted from logP).
Scientific Research Applications
Synthesis and Structural Elucidation
In a study by Shaheen et al. (2014), triorganotin(IV) derivatives of sodium deoxycholate were synthesized, demonstrating the process of creating bioactive compounds related to the queried compound. These compounds were characterized using various spectroscopic techniques and showed promising antifungal and anticancer activities, highlighting their potential application in pharmaceutical research (Shaheen, Ali, Rosario, & Shah, 2014).
Antimicrobial and Antitumor Activities
The same study by Shaheen et al. also focused on the antimicrobial and antitumor activities of these compounds. Only one of the synthesized compounds showed significant antibacterial activity, while all exhibited antifungal and anticancer activities. This suggests their potential use in developing new antimicrobial and anticancer agents (Shaheen, Ali, Rosario, & Shah, 2014).
Pheromone Synthesis
Marukawa and Mori (2002) synthesized isomers of a compound structurally similar to the queried compound, identifying it as the male sex pheromone of a Japanese moth. This research illustrates the role of such complex organic molecules in ecological studies and pheromone synthesis (Marukawa & Mori, 2002).
Organic Synthesis and Stereochemistry
The research also extends to the field of organic synthesis and stereochemistry. For instance, studies on the synthesis of cladiellane diterpenes and methylisocitrate highlight the complexity and importance of stereochemistry in synthesizing biologically active molecules (Rao et al., 1994); (Darley et al., 2003).
Properties
CAS No. |
59938-97-5 |
---|---|
Molecular Formula |
C27H36O11 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate |
InChI |
InChI=1S/C27H36O11/c1-7-24(4,38-12(3)28)23(34)37-17-19-26(6)21(32)16(30)18-25(5)13(11(2)8-14(29)20(25)31)9-15(36-22(17)33)27(18,19)10-35-26/h8,13,15-21,30-32H,7,9-10H2,1-6H3/t13-,15+,16+,17+,18+,19-,20+,21-,24+,25-,26-,27+/m0/s1 |
InChI Key |
FXMIXHYJCNZLFE-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C)OC(=O)C |
Canonical SMILES |
CCC(C)(C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C)OC(=O)C |
melting_point |
237.5-238.5°C |
physical_description |
Solid |
Synonyms |
quassimarin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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